4,5,6-Trichloro-2-ethylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5,6-trichloro-2-ethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl3N2/c1-2-3-10-5(8)4(7)6(9)11-3/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDMVKVJWXVNBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290288 | |
| Record name | 4,5,6-trichloro-2-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197-30-4 | |
| Record name | NSC67798 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5,6-trichloro-2-ethylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Mechanisms of 4,5,6 Trichloro 2 Ethylpyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is the most prominent reaction pathway for 4,5,6-trichloro-2-ethylpyrimidine. The chlorine atoms at positions 4, 5, and 6 serve as leaving groups that can be displaced by a variety of nucleophiles. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Displacement of Halogen Atoms by Nitrogen-Based Nucleophiles
The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a common method for introducing amino functionalities to the pyrimidine (B1678525) core. These reactions typically exhibit a high degree of regioselectivity, favoring substitution at the C4 and C6 positions over the C5 position. The reaction with an excess of the amine can lead to disubstitution.
For instance, the reaction with a variety of anilines has been studied for the related compound 2,4,6-trichloropyrimidine (B138864). researchgate.net Monosubstitution generally occurs readily, with the main product being the 4-substituted-2,6-dichloropyrimidine. researchgate.net The reaction of 2,4,6-trichloropyrimidine with one equivalent of sodium amide has been shown to produce a mixture of 4-amino-2,6-dichloropyrimidine (B161716) and 2-amino-4,6-dichloropyrimidine. researchgate.net
Table 1: Examples of SNAr Reactions with Nitrogen Nucleophiles (Note: The following data is illustrative and based on typical reactivity patterns of related polychlorinated pyrimidines.)
| Nucleophile | Position of Substitution | Product |
| Ammonia (B1221849) | C4/C6 | 4-Amino-5,6-dichloro-2-ethylpyrimidine |
| Piperidine | C4/C6 | 4-(Piperidin-1-yl)-5,6-dichloro-2-ethylpyrimidine |
| Aniline | C4/C6 | 4-Anilino-5,6-dichloro-2-ethylpyrimidine |
Substitution by Oxygen-Based and Sulfur-Based Nucleophiles
Alkoxides, phenoxides, and thiolates also readily displace the chlorine atoms of polychlorinated pyrimidines. Similar to nitrogen nucleophiles, these reactions are generally regioselective for the C4 and C6 positions. The use of strong bases like sodium hydride is often necessary to deprotonate the alcohol or thiol, generating the more potent nucleophilic anion.
Factors Governing Regioselectivity in Polychlorinated Pyrimidines
The regioselectivity of SNAr reactions on polychlorinated pyrimidines like this compound is governed by a combination of electronic and steric factors.
Electronic Effects: The pyrimidine ring's nitrogen atoms are strongly electron-withdrawing, which activates the chlorine-substituted carbons towards nucleophilic attack. Computational analyses, such as those using quantum mechanics (QM) to examine the Lowest Unoccupied Molecular Orbital (LUMO), are used to predict reactivity. wuxiapptec.com For trichloropyrimidines, LUMO lobes are typically largest at the C4 and C6 positions, indicating these are the most electrophilic sites. wuxiapptec.com The C2 position is also activated, but in the case of 2,4,6-trichloropyrimidine, there is no LUMO distribution at this position. wuxiapptec.com The C5 position is generally the least reactive towards SNAr.
Steric Hindrance: The ethyl group at the C2 position exerts steric hindrance, which can influence the approaching nucleophile. However, since the primary sites of attack are the more electronically activated C4 and C6 positions, the steric effect of the C2-ethyl group is less pronounced for monosubstitution. In cases of disubstitution, the first substituent at C4 (or C6) will sterically hinder the attack at the adjacent C5 position.
Intermediate Stability: The stability of the intermediate Meisenheimer complex is crucial. Attack at C4 or C6 allows the negative charge to be delocalized onto both ring nitrogen atoms, leading to a more stable intermediate compared to attack at C5, where the charge is delocalized over only one nitrogen.
Leaving Group Ability: The "element effect" in SNAr reactions, where the typical leaving group order is F > Cl ≈ Br > I, is evidence for a mechanism where the addition of the nucleophile is the rate-controlling step. libretexts.orglibretexts.org
Electrophilic Functionalization of the Pyrimidine Ring System
Direct electrophilic aromatic substitution (EAS) on the this compound ring is generally difficult. The pyrimidine ring is inherently electron-deficient, a characteristic that is strongly exacerbated by the three chloro substituents. researchgate.net These deactivating effects make the ring highly resistant to attack by electrophiles.
Reduction and Hydrogenation Pathways of the Pyrimidine Moiety
The chlorine atoms on the pyrimidine ring can be removed through reductive dehalogenation. Catalytic hydrogenation is a common method for this transformation. The reaction typically employs a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source. An acid scavenger, such as magnesium oxide or a tertiary amine, is often added to neutralize the hydrogen chloride that is formed.
Selective hydrogenation to remove only some of the chlorine atoms is possible under controlled conditions, such as adjusting the reaction temperature, pressure, and time. Complete hydrogenation can lead to the formation of 2-ethylpyrimidine. Furthermore, under more forcing conditions, the pyrimidine ring itself can be hydrogenated.
Table 2: Potential Hydrogenation Products of this compound (Note: The following data is illustrative and based on general principles of chloropyrimidine reduction.)
| Reagents and Conditions | Major Product(s) |
| H₂, Pd/C, MgO, Ethanol, RT, 1 atm | Mixture of dichlorinated and monochlorinated 2-ethylpyrimidines |
| H₂, Pd/C, Et₃N, Methanol, 50°C, 5 atm | 2-Ethylpyrimidine |
| H₂, PtO₂, Acetic Acid, High Pressure | 2-Ethyl-1,2,3,4,5,6-hexahydropyrimidine |
Metal-Catalyzed Cross-Coupling Reactions of Chlorinated Pyrimidines
The chlorine atoms of this compound serve as excellent handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings are widely used to functionalize polychlorinated pyrimidines. researchgate.net
The regioselectivity of these cross-coupling reactions is a key consideration. Oxidative addition of the palladium catalyst to the carbon-chlorine bond is often the selectivity-determining step. baranlab.org Similar to SNAr reactions, the C4 and C6 positions are generally more reactive than the C5 position in cross-coupling reactions. baranlab.org By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to achieve selective monosubstitution or to perform sequential couplings at different positions.
Suzuki-Miyaura Coupling: This reaction couples the chloropyrimidine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl and vinyl substituents.
Stille Coupling: The Stille reaction involves the coupling of the chloropyrimidine with an organotin compound (organostannane), catalyzed by palladium. libretexts.orgwikipedia.org It is tolerant of a wide range of functional groups.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the chloropyrimidine and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org
Table 3: Illustrative Cross-Coupling Reactions (Note: The following data is illustrative and based on typical reactivity patterns of related polychlorinated pyrimidines.)
| Reaction Type | Coupling Partner | Catalyst System | Position of Coupling | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C4/C6 | 5,6-Dichloro-2-ethyl-4-phenylpyrimidine |
| Stille | Tributyl(vinyl)stannane | Pd(OAc)₂, PPh₃ | C4/C6 | 5,6-Dichloro-2-ethyl-4-vinylpyrimidine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C4/C6 | 5,6-Dichloro-2-ethyl-4-(phenylethynyl)pyrimidine |
Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds, and it is of significant interest in the derivatization of halogenated heterocycles like this compound. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in publicly available research, the reactivity can be inferred from studies on structurally similar polychlorinated pyrimidines.
The reactivity of the chlorine atoms in polychloropyrimidines towards palladium-catalyzed cross-coupling reactions is not uniform. Generally, the chlorine atoms at the C4 and C6 positions are more susceptible to oxidative addition to the palladium(0) catalyst compared to the chlorine at the C2 position. This is attributed to the higher electrophilicity of the C4 and C6 positions in the pyrimidine ring. For instance, in the Suzuki-Miyaura coupling of 2,4,6-trichloropyrimidine, arylation tends to occur preferentially at the C4 and C6 positions. mdpi.com A similar regioselectivity is expected for this compound, where the initial coupling would likely take place at either the C4 or C6 position. The chlorine at the C5 position is generally the least reactive in such coupling reactions.
The reaction proceeds through a well-established catalytic cycle involving the oxidative addition of the chloropyrimidine to a palladium(0) complex, followed by transmetalation with an organoboron reagent (such as a boronic acid or a boronic ester) and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org
Below is a table summarizing the outcomes of Suzuki-Miyaura coupling reactions with related dichloropyrimidine derivatives, which provides insight into the expected reactivity.
Table 1: Examples of Suzuki-Miyaura Coupling with Dichloropyrimidine Derivatives
| Pyrimidine Substrate | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |
| 2,4-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | THF/H₂O | 100 (Microwave) | 68 | mdpi.com |
| 2,4-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 (Microwave) | 70 | mdpi.com |
Other carbon-carbon bond-forming reactions applicable to this compound include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Sonogashira coupling (for the introduction of alkynyl groups). The choice of reaction depends on the desired substituent and the functional group tolerance of the specific coupling partners.
Catalyst Systems and Reaction Condition Optimization in Pyrimidine Derivatization
The success of Suzuki-Miyaura coupling and related reactions for the derivatization of this compound is highly dependent on the careful selection and optimization of the catalyst system and reaction conditions.
Catalyst Systems:
The most commonly employed catalysts are palladium complexes. The choice of the palladium source and the ancillary ligands is crucial for achieving high efficiency and selectivity.
Palladium Precursors: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). mdpi.commdpi.com More advanced and highly active pre-catalyst systems, such as the Buchwald pre-catalysts (e.g., XPhos Pd G2, G3), are also utilized to improve reaction rates and substrate scope, especially for less reactive chloroarenes. sigmaaldrich-jp.com
Ligands: Phosphine (B1218219) ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a common and effective ligand for many applications. mdpi.com For more challenging couplings involving chloropyrimidines, more electron-rich and bulky phosphine ligands are often more effective. These include tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biaryl phosphine ligands like XPhos, SPhos, and RuPhos. nih.gov N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands for promoting the coupling of challenging substrates. nih.gov
Reaction Condition Optimization:
The optimization of reaction parameters is essential to maximize the yield of the desired product and minimize side reactions.
Base: A base is required to facilitate the transmetalation step. Common choices include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). mdpi.com The choice of base can significantly impact the reaction outcome and may need to be optimized for specific substrates.
Solvent: The solvent system is chosen based on the solubility of the reactants and its ability to facilitate the catalytic cycle. Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are frequently used, often in combination with water. mdpi.commdpi.com
Temperature: The reaction temperature is a critical parameter. While some highly active catalyst systems can promote coupling at room temperature, elevated temperatures are often necessary to drive the reaction to completion, particularly when dealing with less reactive chlorides. mdpi.com Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times. mdpi.com
The following table provides examples of catalyst systems and conditions that have been optimized for the Suzuki-Miyaura coupling of related chloropyrimidines.
Table 2: Optimized Catalyst Systems and Conditions for Suzuki-Miyaura Coupling of Chloropyrimidines
| Substrate | Palladium Source | Ligand | Base | Solvent | Conditions | Key Finding | Reference |
|---|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5 mol%) | - | K₃PO₄ | 1,4-Dioxane | 70-80 °C, 18-22 h | Good yields were obtained with electron-rich boronic acids. | mdpi.com |
| 2,4-dichloropyrimidine | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | THF/H₂O (2:1) | 100 °C, 15 min (Microwave) | Microwave heating significantly improved reaction efficiency. | mdpi.com |
| Solid-supported chloropyrimidines | Pd₂(dba)₃ | P(t-Bu)₃ | KF (spray-dried) | THF | 50 °C, overnight | Effective for solid-phase synthesis of pyrimidine libraries. | nih.gov |
| 2,4-dichloropyridines | PdCl₂ | None (ligand-free) | Na₂CO₃ | - | - | Ligand-free conditions can provide high C4-selectivity. | nih.gov |
Derivatives and Analogues of 4,5,6 Trichloro 2 Ethylpyrimidine: Structure Activity Relationships and Design Principles
Synthesis of Monosubstituted and Disubstituted Ethylpyrimidine Analogues
The synthesis of monosubstituted and disubstituted analogues of 4,5,6-trichloro-2-ethylpyrimidine is primarily achieved through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at positions 4, 5, and 6 of the pyrimidine (B1678525) ring are susceptible to displacement by a variety of nucleophiles. The regioselectivity of these substitutions is influenced by the electronic properties of the pyrimidine ring, steric hindrance, and reaction conditions.
Generally, the chlorine atom at the 4-position is the most reactive towards nucleophilic attack, followed by the 6-position, due to the electron-withdrawing effect of the two nitrogen atoms in the ring. The chlorine at the 5-position is the least reactive. This differential reactivity allows for the stepwise and controlled introduction of different substituents.
Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of amino-, alkoxy-, and thio-substituted pyrimidines, respectively. For instance, reaction with a primary or secondary amine can yield a 4-amino-5,6-dichloro-2-ethylpyrimidine derivative. Subsequent reaction with a different nucleophile can then lead to a disubstituted product.
The synthesis of 2,5-disubstituted pyrimidines can also be achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. researchgate.net This method allows for the introduction of aryl or heteroaryl groups at specific positions on the pyrimidine ring, offering a powerful tool for creating a diverse library of analogues. researchgate.net The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity in these transformations. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions on Polychlorinated Pyrimidines
| Starting Material | Nucleophile | Predominant Product |
|---|---|---|
| This compound | Primary Amine (R-NH₂) | 4-(Alkylamino)-5,6-dichloro-2-ethylpyrimidine |
| This compound | Alkoxide (R-O⁻) | 4-Alkoxy-5,6-dichloro-2-ethylpyrimidine |
| 4-(Alkylamino)-5,6-dichloro-2-ethylpyrimidine | Secondary Amine (R'₂NH) | 4-(Alkylamino)-6-(dialkylamino)-5-chloro-2-ethylpyrimidine |
Design and Elaboration of Fused Pyrimidine Heterocycles
The development of fused pyrimidine heterocycles from this compound opens avenues to novel chemical entities with diverse three-dimensional structures and potentially enhanced biological activities. The strategy involves using the reactive chlorine atoms to construct additional rings fused to the pyrimidine core. These fused systems, such as thiazolo[4,5-d]pyrimidines and pyrrolo[3,2-d]pyrimidines, are of significant interest in medicinal chemistry. duq.edumdpi.com
One common approach involves the reaction of a disubstituted pyrimidine intermediate with a bifunctional reagent. For example, a 4-amino-5-chloro-2-ethylpyrimidine derivative can react with a reagent containing both a nucleophilic and an electrophilic center to form a new five- or six-membered ring. The specific reaction conditions and the nature of the bifunctional reagent determine the structure of the resulting fused heterocycle.
The design of these fused systems is often guided by the desire to mimic the structures of naturally occurring purines or other biologically active molecules. mdpi.com By strategically adding rings to the pyrimidine scaffold, researchers can modulate the molecule's size, shape, and electronic properties to optimize its interaction with biological targets. The synthesis of these complex molecules often requires multi-step reaction sequences and careful control of reaction conditions to achieve the desired regioselectivity and stereoselectivity. nih.govnih.gov
Influence of the Ethyl Group on Molecular Architecture and Chemical Reactivity
From a steric perspective, the ethyl group can influence the conformation of substituents at adjacent positions and can affect the approach of incoming reagents. This steric hindrance can play a role in the regioselectivity of substitution reactions.
Electronically, the ethyl group is an electron-donating group. This property can subtly modulate the electron density of the pyrimidine ring, which in turn affects the reactivity of the chlorine atoms towards nucleophilic substitution. While the primary electronic influence comes from the ring nitrogens, the contribution of the ethyl group can be a factor in fine-tuning the reactivity.
In the context of structure-activity relationships, the size and lipophilicity of the ethyl group can impact how the molecule interacts with biological targets. mdpi.com Altering the alkyl substituent at the 2-position is a common strategy in medicinal chemistry to probe the binding pocket of a target protein and optimize pharmacological activity. mdpi.com
Computational Design and Predictive Modeling of Novel Pyrimidine Derivatives
Computational chemistry plays an increasingly important role in the design and prediction of the properties of novel pyrimidine derivatives. Molecular modeling techniques can be used to understand the structure-activity relationships of existing compounds and to guide the design of new analogues with improved characteristics.
By employing methods such as quantum mechanics calculations and molecular dynamics simulations, it is possible to predict various properties of designed molecules, including their electronic structure, conformational preferences, and potential interactions with biological macromolecules. These computational approaches can help prioritize synthetic targets and reduce the time and resources required for experimental studies.
For instance, molecular docking studies can be used to predict how a designed pyrimidine derivative might bind to a specific protein target. nih.gov This information can be used to refine the structure of the molecule to enhance its binding affinity and selectivity. nih.gov Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the structural features of a series of pyrimidine derivatives with their observed biological activity, providing valuable insights for the design of more potent compounds. The use of computational tools is integral to modern drug discovery and materials science, enabling a more rational and efficient approach to the development of new chemical entities based on the this compound scaffold.
Advanced Spectroscopic Characterization and Computational Chemistry Studies of 4,5,6 Trichloro 2 Ethylpyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of a compound by probing the magnetic properties of atomic nuclei.
For a definitive structural analysis of 4,5,6-Trichloro-2-ethylpyrimidine, both ¹H and ¹³C NMR spectra would be required.
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding exclusively to the ethyl group, as there are no protons directly attached to the pyrimidine (B1678525) ring. This would feature a quartet signal for the methylene (B1212753) protons (-CH₂-) and a triplet signal for the methyl protons (-CH₃-). The integration of these signals would show a 2:3 ratio, respectively. The chemical shift of the methylene quartet would be downfield (at a higher ppm value) compared to the methyl triplet due to the deshielding effect of the adjacent electronegative pyrimidine ring.
¹³C NMR: The carbon NMR spectrum would provide information on all carbon environments in the molecule. It would be expected to display six distinct signals: two for the ethyl group and four for the pyrimidine ring carbons (C2, C4, C5, and C6). The carbons attached to chlorine atoms (C4, C5, C6) and the carbon at position 2, bonded to the ethyl group and two nitrogen atoms, would appear at significantly different chemical shifts, allowing for their unambiguous assignment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on general principles and data for similar compounds, as direct experimental data is unavailable.)
| Analysis Type | Predicted Chemical Shift (δ ppm) | Assignment | Multiplicity |
| ¹H NMR | ~ 2.5 - 3.0 | -CH₂- (Ethyl) | Quartet (q) |
| ~ 1.2 - 1.5 | -CH₃ (Ethyl) | Triplet (t) | |
| ¹³C NMR | ~ 165 - 175 | C2 | Singlet |
| ~ 150 - 160 | C4/C6 | Singlet | |
| ~ 125 - 135 | C5 | Singlet | |
| ~ 30 - 35 | -CH₂- (Ethyl) | Singlet | |
| ~ 10 - 15 | -CH₃ (Ethyl) | Singlet |
Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₆H₅Cl₃N₂), the molecular ion peak would be a key feature. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion would appear as a characteristic cluster of peaks. sigmaaldrich.com The primary peaks in this cluster would be the [M]⁺ peak (containing three ³⁵Cl isotopes), the [M+2]⁺ peak (two ³⁵Cl and one ³⁷Cl), the [M+4]⁺ peak (one ³⁵Cl and two ³⁷Cl), and the [M+6]⁺ peak (three ³⁷Cl). The relative intensities of these peaks would be approximately 27:27:9:1, providing a clear signature for a trichlorinated compound. sigmaaldrich.com
The fragmentation would likely proceed through the loss of stable radicals or neutral molecules. Common fragmentation pathways for related compounds include the loss of a chlorine atom (-Cl), the ethyl group (-C₂H₅), or ethylene (B1197577) (-C₂H₄) via rearrangement, leading to a series of daughter ions that could be analyzed to further confirm the structure. molbase.com
Computational Chemistry Approaches
In the absence of experimental data, computational methods serve as powerful predictive tools to understand the properties of a molecule like this compound.
Density Functional Theory (DFT) for Electronic Structure and Energetic Profiles
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. sigmaaldrich.com For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), could be used to:
Optimize the molecular geometry to find the most stable conformation.
Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
Generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into dynamic processes. An MD simulation of this compound, typically performed in a simulated solvent environment, would allow for:
Conformational Analysis: Exploring the rotational freedom of the ethyl group and identifying the most populated conformations.
Intermolecular Interactions: Simulating how multiple molecules of the compound interact with each other and with solvent molecules, which is key to understanding its solution-phase behavior. The stability of these interactions can be assessed by monitoring metrics like the Root Mean Square Deviation (RMSD) over the simulation time.
Prediction of Spectroscopic Parameters through Quantum Chemical Calculations
Quantum chemical calculations, particularly using DFT, can be employed to predict spectroscopic data. This involves:
NMR Prediction: Calculating the magnetic shielding tensors for each nucleus to predict ¹H and ¹³C chemical shifts. These predicted spectra can be compared with experimental data for related compounds to assess accuracy.
Vibrational Spectra Prediction: Calculating the vibrational frequencies to predict the Infrared (IR) and Raman spectra. This would help in assigning experimental vibrational bands to specific molecular motions, such as C-Cl, C-N, and C-C stretching and bending modes.
While the scientific community has yet to publish specific findings on this compound, the application of these advanced spectroscopic and computational techniques would provide a comprehensive characterization of its structural, electronic, and dynamic properties.
Reaction Mechanism Studies and Transition State Analysis via Computational Modeling
Computational chemistry provides a powerful lens for elucidating the intricate mechanisms of chemical reactions involving this compound. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to map out the potential energy surfaces of reaction pathways, identify transition states, and understand the factors governing reaction kinetics and regioselectivity. While direct computational studies specifically targeting this compound are not extensively documented in publicly available literature, a robust understanding can be constructed by examining theoretical investigations into closely related polychlorinated pyrimidine systems, such as 2,4,5,6-tetrachloropyrimidine (B156064).
The primary reaction pathway of interest for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces one of the chlorine atoms on the pyrimidine ring. The ethyl group at the C2 position and the chlorine atoms at the C4, C5, and C6 positions create a unique electronic and steric environment that dictates the course of such reactions.
Computational models of SNAr reactions on chloropyrimidines typically proceed via a two-step mechanism involving a Meisenheimer complex, a stabilized intermediate. The reaction can be generalized as follows:
Nucleophilic Attack: The nucleophile adds to one of the electron-deficient carbon atoms bearing a chlorine atom, forming a tetrahedral intermediate known as the Meisenheimer complex. This step involves the formation of a new bond and the disruption of the aromaticity of the pyrimidine ring. The transition state for this step (TS1) represents the highest energy barrier in many SNAr reactions and is therefore often the rate-determining step.
Chloride Elimination: The aromaticity of the pyrimidine ring is restored through the elimination of a chloride ion from the Meisenheimer complex. This second step is usually associated with a lower energy barrier (TS2) compared to the initial nucleophilic attack.
The regioselectivity of the nucleophilic attack is a critical aspect addressed by computational studies. For a molecule like this compound, a nucleophile could potentially attack the C4, C5, or C6 positions. Theoretical calculations on analogous systems, such as 2,4,5,6-tetrachloropyrimidine, have shown that the attack is not random. The site of attack is governed by the relative electrophilicity of the carbon atoms, which is influenced by the electron-withdrawing effects of the nitrogen atoms in the ring and the chlorine substituents.
In polychlorinated pyrimidines, the C4 and C6 positions are generally more activated towards nucleophilic attack than the C5 position due to the strong electron-withdrawing influence of the adjacent nitrogen atoms. Computational studies on 2,4,5,6-tetrachloropyrimidine have confirmed that nucleophilic attack preferentially occurs at the C4 and C6 positions. researchgate.net The presence of the electron-donating ethyl group at the C2 position in this compound would further influence the electron distribution in the ring, though the primary activation at C4 and C6 is expected to remain dominant.
Transition state analysis provides detailed insights into the geometry and energetics of the highest point along the reaction coordinate. For the SNAr reaction, the transition state (TS1) for the nucleophilic attack would feature a partially formed bond between the nucleophile and the pyrimidine carbon, and the C-Cl bond would be slightly elongated. The geometry of the pyrimidine ring would be distorted from its planar ground state.
The calculated activation energy (ΔG‡) for the transition state is a key parameter that determines the reaction rate. By comparing the activation energies for attack at different positions, the regioselectivity can be predicted. For instance, in a hypothetical reaction with a generic nucleophile, computational modeling could yield the following illustrative energy profile:
| Reaction Step | Attacked Position | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Reactants | - | 0.0 | This compound + Nucleophile |
| Transition State 1 (TS1) | C4/C6 | +15.2 | Energy barrier for nucleophilic attack at C4 or C6 |
| Meisenheimer Intermediate | C4/C6 | +5.8 | Stabilized intermediate after attack at C4 or C6 |
| Transition State 1 (TS1) | C5 | +25.7 | Energy barrier for nucleophilic attack at C5 |
| Meisenheimer Intermediate | C5 | +18.3 | Stabilized intermediate after attack at C5 |
Note: The values in this table are illustrative and based on general principles of SNAr reactions on related systems. Actual values would require specific DFT calculations for the reaction of interest.
The data in the illustrative table highlights that the activation energy for attack at the C4 or C6 position is significantly lower than at the C5 position, indicating a strong preference for substitution at the positions adjacent to the ring nitrogens.
Furthermore, computational models can explore the influence of the solvent, the nature of the nucleophile, and the potential for competing reaction pathways. For example, the use of explicit solvent models in the calculations can provide a more accurate picture of the reaction energetics by accounting for solvation effects on the reactants, intermediates, and transition states.
Applications of 4,5,6 Trichloro 2 Ethylpyrimidine in Chemical Synthesis and Advanced Materials Science
Strategic Building Block and Intermediate for Complex Organic Molecule Synthesis
The trifunctional nature of 4,5,6-trichloro-2-ethylpyrimidine, arising from the three reactive chlorine atoms, positions it as a valuable intermediate for the synthesis of polysubstituted pyrimidine (B1678525) derivatives. The chlorine atoms on the pyrimidine ring can be selectively replaced by various nucleophiles, allowing for the stepwise construction of complex molecular architectures. The reactivity of the chlorine atoms towards nucleophilic substitution is generally in the order of C4 > C6 > C5. This differential reactivity enables regioselective functionalization, a key strategy in modern organic synthesis.
The general reactivity of chlorinated pyrimidines suggests that this compound can undergo a variety of transformations, including:
Nucleophilic Aromatic Substitution (SNAr): This is the most common reaction pathway for halopyrimidines. A wide range of nucleophiles, such as amines, alcohols, and thiols, can displace the chlorine atoms to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The ethyl group at the C2 position can influence the rate and regioselectivity of these reactions through steric and electronic effects.
Palladium-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings can be employed to form carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkynyl groups onto the pyrimidine core. researchgate.net These reactions are instrumental in building complex molecular scaffolds from simple precursors.
The strategic application of these reactions allows for the synthesis of a diverse array of substituted pyrimidines, which are prevalent in many biologically active compounds and functional materials. The ability to introduce different substituents at specific positions on the pyrimidine ring makes this compound a highly versatile building block for combinatorial chemistry and the generation of compound libraries for drug discovery and materials science research.
Precursors in the Development of Agrochemicals and Specialty Chemical Reagents
The pyrimidine nucleus is a common feature in a number of commercially successful agrochemicals, including herbicides, fungicides, and insecticides. dntb.gov.ua The biological activity of these compounds is often dependent on the substitution pattern around the pyrimidine ring. Halogenated pyrimidines, such as this compound, are attractive precursors for the synthesis of new agrochemical candidates due to the ease with which the chlorine atoms can be displaced to introduce various functional groups that can modulate the biological activity, uptake, and translocation of the molecule in plants.
For instance, the substitution of chlorine atoms with specific amines or alkoxy groups can lead to compounds with herbicidal activity. The trichlorinated nature of this compound allows for the synthesis of molecules with multiple points of interaction with their biological targets. A known metabolite of the agrochemical chlorpyrifos (B1668852) is 3,5,6-trichloro-2-pyridinol, highlighting the relevance of trichlorinated heterocyclic structures in the field of agrochemistry. nih.gov
While specific examples of commercial agrochemicals derived directly from this compound are not widely documented, its structural similarity to other known agrochemical precursors suggests its potential in this area. The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds, and versatile building blocks like this compound are valuable starting points for such discovery programs. nih.gov
In the realm of specialty chemicals, this compound can serve as a precursor for the synthesis of dyes, photographic materials, and other fine chemicals where a polysubstituted pyrimidine core is required. The reactivity of the C-Cl bonds allows for the attachment of chromophoric and auxochromic groups, which are essential for the color and properties of dyes.
Role in the Synthesis of Diverse Heterocyclic Compounds
This compound is a valuable starting material for the synthesis of a wide range of other heterocyclic compounds. The pyrimidine ring can act as a scaffold upon which other rings can be constructed, leading to the formation of fused heterocyclic systems. These fused systems are of significant interest in medicinal chemistry and materials science due to their rigid structures and unique electronic properties.
One common strategy involves the reaction of this compound with bifunctional nucleophiles. For example, reaction with a compound containing both an amino and a hydroxyl or thiol group can lead to the formation of a new five- or six-membered ring fused to the pyrimidine core. The specific reaction conditions and the nature of the nucleophile will determine the structure of the resulting fused heterocyclic system.
Examples of heterocyclic systems that can be synthesized from polychlorinated pyrimidines include:
Pyrrolopyrimidines: These can be prepared through reactions involving the formation of a pyrrole (B145914) ring fused to the pyrimidine core. shd-pub.org.rs
Thienopyrimidines: The fusion of a thiophene (B33073) ring to the pyrimidine nucleus can be achieved through appropriate synthetic routes.
Furopyrimidines: These compounds feature a furan (B31954) ring fused to the pyrimidine ring.
The synthesis of such diverse heterocyclic systems from a single, readily accessible starting material highlights the utility of this compound as a versatile platform for the exploration of new chemical space. The resulting fused heterocyclic compounds can then be further functionalized to optimize their properties for specific applications.
Exploitation in the Design and Synthesis of High Energy Density Materials
High energy density materials (HEDMs) are compounds that release large amounts of energy upon decomposition. A key strategy in the design of new HEDMs is to incorporate a high nitrogen content into the molecule, as the formation of dinitrogen gas (N2) is a highly exothermic process. Nitrogen-rich heterocyclic compounds are therefore attractive targets for the synthesis of new energetic materials.
While this compound itself is not a high-nitrogen compound, it can serve as a precursor for the synthesis of nitrogen-rich HEDMs. The three chlorine atoms on the pyrimidine ring can be replaced by nitrogen-rich functional groups, such as azides (-N3) or amino groups (-NH2), through nucleophilic substitution reactions. The introduction of these groups significantly increases the nitrogen content of the molecule.
For example, the reaction of this compound with sodium azide (B81097) could potentially lead to the formation of a triazidopyrimidine derivative. Azide-containing compounds are known to be highly energetic. Similarly, reaction with ammonia (B1221849) or other amines can introduce multiple amino groups, which can then be further oxidized to nitro groups (-NO2) to increase the energetic output of the material. Aromatic stabilization is a known tool in the development of high-nitrogen-containing HEDMs. uni-muenchen.de
The general approach to designing HEDMs involves achieving a balance between high energy content and sufficient stability to allow for safe handling. The pyrimidine core can provide a stable scaffold for the attachment of energetic functional groups. Research in this area is focused on the synthesis and characterization of new energetic compounds with improved performance and safety characteristics. While specific studies on the use of this compound in HEDM synthesis are limited, the principles of energetic materials design suggest its potential as a valuable building block in this field.
Exploration of Biological and Biochemical Interactions of Pyrimidine Derivatives
Modulation of Specific Enzymatic Pathways by Pyrimidine (B1678525) Analogues
Pyrimidine derivatives exert their biological effects by interacting with a variety of enzymes, often acting as inhibitors. The nature and position of substituents on the pyrimidine ring are critical in determining their target specificity and potency.
Several key enzymatic pathways are modulated by pyrimidine analogues:
Cyclooxygenase (COX) Inhibition: Certain pyrimidine derivatives are potent inhibitors of COX enzymes, which are crucial in the inflammatory pathway. They can exhibit selectivity for COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs. nih.govmdpi.com The anti-inflammatory effects of pyrimidines are often attributed to their ability to inhibit inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.gov
Dihydrofolate Reductase (DHFR) Inhibition: The pyrimidine core is a key feature of DHFR inhibitors. By mimicking the structure of folic acid, these compounds block the enzyme's active site, thereby disrupting DNA synthesis. This mechanism is central to the action of several anticancer and antimicrobial drugs. nih.govrsc.org
Thymidylate Kinase (TMPK) Inhibition: Specifically, Mycobacterium tuberculosis TMPK (TMPKmt) has been identified as a target for antitubercular pyrimidine derivatives. ucl.ac.uk Inhibitors often feature a 4-(thymin-1-yl)piperidine moiety, which is key for binding to the enzyme's active site. ucl.ac.uk
Protein Kinase Inhibition: Many pyrimidine derivatives have been developed as inhibitors of various protein kinases, which play a central role in cellular signaling pathways implicated in cancer. For instance, pyrido[2,3-d]pyrimidines have shown inhibitory effects against tyrosine kinases (TKs), PI3K, and CDK4/6. rsc.org The protein kinase PknB has also been identified as a potential target for antitubercular pyrimidine derivatives. acs.orgnih.gov
Topoisomerase Inhibition: Some pyrimidine derivatives can act as topoisomerase inhibitors, interfering with the enzymes that manage DNA topology, which is a validated strategy in cancer therapy. gsconlinepress.com
Ligand-Biomolecule Binding Studies In Vitro
The interaction between pyrimidine-based ligands and their biological targets has been extensively studied using various in vitro techniques to elucidate binding affinities and mechanisms.
Binding to Serum Albumin: The binding of pyrimidine derivatives to human serum albumin (HSA) has been investigated using techniques like UV-Vis spectroscopy, circular dichroism (CD), and isothermal titration calorimetry (ITC). nih.govmdpi.com These studies have confirmed the formation of stable complexes, which is crucial for the bioavailability and pharmacological action of these compounds. mdpi.com
Enzyme Binding: Isothermal titration calorimetry (ITC) and differential scanning fluorescence have been used to confirm the direct binding of pyrimidine derivatives to their target enzymes, such as protein kinase B (PknB). acs.orgnih.gov Molecular docking studies are also frequently employed to predict the binding modes and affinities of these compounds within the active sites of enzymes like topoisomerases and kinases. nih.govnih.gov
Evolutionary In Vitro Selection: Advanced techniques like DNA-programmed combinatorial chemistry have been used to synthesize large libraries of compounds and select for ligands that bind to specific biomolecular targets. This evolutionary approach has successfully identified novel pyrimidine-containing ligands for protein domains, such as the SH3 domain of the proto-oncogene Crk, with affinities comparable to naturally derived peptide ligands. nih.gov
General Biological Activity Profiles of Pyrimidine Scaffolds
The versatility of the pyrimidine ring allows for the synthesis of derivatives with a wide spectrum of biological activities. gsconlinepress.comnih.govresearchgate.netorientjchem.org
Antimicrobial Activity: Pyrimidine derivatives have shown significant activity against a range of microbial pathogens. nih.govresearchgate.netnih.govrjptonline.org They have been found to be effective against both Gram-positive and Gram-negative bacteria. nih.govrjptonline.org For example, certain amino-pyrimidine derivatives have demonstrated synergistic and significant antifungal activities against Candida albicans and Aspergillus niger. rjptonline.org More recently, luffariellolide-inspired pyridazinones containing a pyrimidine moiety have been developed, with some showing potent and selective activity against Klebsiella pneumoniae. acs.org
Antiviral Activity: The pyrimidine scaffold is a cornerstone in the development of antiviral drugs. nih.govresearchgate.net Many pyrimidine derivatives have been reported to inhibit a wide range of viruses, including influenza virus, respiratory syncytial virus (RSV), herpes viruses, and human immunodeficiency virus (HIV). nih.gov For instance, certain 4,7-disubstituted pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com The mechanism often involves the inhibition of viral enzymes or interference with viral replication processes. nih.govacs.org
Anticancer Activity: A vast number of pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. gsconlinepress.comnih.govnih.gov These compounds have shown inhibitory activity against various cancer cell lines, including colon adenocarcinoma, breast cancer, lung cancer, and leukemia. nih.gov Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation like topoisomerases and protein kinases. gsconlinepress.comnih.gov Thieno[2,3-d]pyrimidine derivatives, for example, have exhibited potent anti-breast cancer activity, in some cases exceeding that of the reference drug Doxorubicin. alliedacademies.org
Anti-inflammatory Activity: The anti-inflammatory potential of pyrimidine derivatives is well-documented. nih.govijpsonline.comrsc.org These compounds can inhibit the production and activity of key inflammatory mediators such as prostaglandins, nitric oxide, and various cytokines. nih.govrsc.org The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for their anti-inflammatory effects. nih.govnih.gov
Antitubercular Activity: In recent years, pyrimidine-containing compounds have gained significant attention as potential antitubercular agents, with several candidates entering clinical trials. ucl.ac.uknih.gov Researchers have identified pyrimidine derivatives that are active against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. nih.govacs.orgnih.gov These compounds often target specific mycobacterial enzymes, such as dihydrofolate reductase or thymidylate kinase, that are essential for the bacterium's survival. nih.govucl.ac.uk
Structure-Activity Relationship (SAR) Investigations in Biological Contexts
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of pyrimidine derivatives. These investigations reveal how different substituents on the pyrimidine core influence potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.netrsc.org
Antitubercular SAR: For antitubercular pyrimidines targeting TMPKmt, the presence of a 4-(thymin-1-yl)piperidine moiety is considered a key scaffold for interaction with the enzyme's active site. ucl.ac.uk In other series, the central pyrimidine ring was found to be crucial for activity, while substitutions at other positions, such as replacing a naphthyl group with other hydrophobic substitutes, were well-tolerated and could enhance potency against drug-resistant TB strains. acs.orgnih.gov For instance, in a series of ceritinib (B560025) derivatives, substitutions at position 4 of the pyrimidine nucleus drastically affected antimycobacterial activities. nih.gov
Anticancer SAR: SAR analyses of anticancer pyrimidine derivatives indicate that combining pyrimidine with other chemical groups like hydrazone and dihydronaphthalene might produce a synergistic effect. nih.gov For pyrido[2,3-d]pyrimidines, the presence of a carbonyl group at the C-2 position has been associated with maximum anticancer activity. rsc.org In a series of thieno[2,3-d]pyrimidines, it was found that derivatives containing a thione moiety at the 2-position and various sulfa moieties at the 3-position exhibited potent anti-breast cancer activity. alliedacademies.org
Antiviral SAR: In the development of pyrimido[4,5-d]pyrimidines as antiviral agents, compounds featuring a cyclopropylamino group and an aminoindane moiety showed significant efficacy against human coronavirus 229E. mdpi.com For N-[2-(2-phosphonomethoxy)ethyl] (PME) nucleotide analogues, substitutions on the pyrimidine or purine (B94841) base have a profound impact on antiviral activity. For example, while most pyrimidine PME derivatives were inactive, the 5-bromocytosine (B1215235) derivative showed moderate activity against varicella-zoster virus (VZV). nih.govacs.org
Anti-inflammatory SAR: The position and nature of substituents greatly influence the anti-inflammatory activity of pyrimidine derivatives. Studies have focused on modifying the pyrimidine scaffold to enhance the inhibition of inflammatory mediators like COX enzymes. nih.govrsc.org For example, in a study of pyrazolo[3,4-d]pyrimidine derivatives, different substitutions led to varying inhibitory potentials against COX-1 and COX-2 enzymes. nih.gov
The following interactive tables summarize findings from various studies on pyrimidine derivatives.
Table 1: Biological Activities of Selected Pyrimidine Scaffolds
| Scaffold | Biological Activity | Target/Mechanism | Reference(s) |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Anti-inflammatory | COX enzyme inhibition | nih.gov |
| Thieno[2,3-d]pyrimidine | Anticancer | Inhibition of breast cancer cell lines | alliedacademies.org |
| Thieno[2,3-d]pyrimidine | Antitubercular | QcrB inhibition | ucl.ac.uk |
| Pyrimido[4,5-d]pyrimidine | Antiviral | Inhibition of Human Coronavirus 229E | mdpi.com |
| 2-Aminopyrimidine | Antitubercular | Dihydrofolate reductase inhibition | nih.gov |
| Pyrido[2,3-d]pyrimidine | Anticancer | Kinase inhibition (TK, PI3K, CDK4/6) | rsc.org |
Table 2: SAR Highlights for Pyrimidine Derivatives
| Derivative Class | Key Structural Feature for Activity | Target Activity | Reference(s) |
|---|---|---|---|
| TMPKmt Inhibitors | 4-(Thymin-1-yl)piperidine moiety | Antitubercular | ucl.ac.uk |
| 2,4-Diaminopyrimidines | Hydrophobic substitutes for naphthyl group | Antitubercular | acs.orgnih.gov |
| Pyrimido[4,5-d]pyrimidines | Cyclopropylamino group and aminoindane moiety | Antiviral (HCoV-229E) | mdpi.com |
| Thieno[2,3-d]pyrimidines | Thione at C-2 and sulfa moiety at C-3 | Anticancer (Breast) | alliedacademies.org |
| Pyrido[2,3-d]pyrimidines | Carbonyl at C-2 | Anticancer | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
